Edatrexate
Overview
Description
Edatrexate: is a synthetic antifolate compound, chemically known as 10-ethyl-10-deazaaminopterin. It is an analog of methotrexate, designed to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis and cell replication. This compound has been studied for its potential in treating various cancers, including non-small-cell lung cancer, breast cancer, non-Hodgkin’s lymphoma, and head and neck cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Edatrexate is synthesized through a multi-step chemical process. The synthesis typically involves the alkylation of 10-deazaaminopterin with ethyl iodide under basic conditions. This reaction is followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps maintain consistency in production .
Chemical Reactions Analysis
Types of Reactions: Edatrexate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific sites on the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various reduced forms of this compound .
Scientific Research Applications
Edatrexate has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study antifolate activity and enzyme inhibition.
Biology: Investigated for its effects on cellular processes and DNA synthesis.
Medicine: Explored as a potential chemotherapeutic agent for treating cancers such as non-small-cell lung cancer, breast cancer, and non-Hodgkin’s lymphoma
Industry: Utilized in research and development of new antifolate drugs and cancer therapies.
Mechanism of Action
Edatrexate exerts its effects by inhibiting dihydrofolate reductase, an enzyme involved in the reduction of dihydrofolate to tetrahydrofolate. This inhibition leads to a decrease in the synthesis of thymidylate, purines, and certain amino acids, ultimately disrupting DNA synthesis and cell replication. The molecular targets and pathways involved include the folate pathway and related metabolic processes .
Comparison with Similar Compounds
Edatrexate’s uniqueness lies in its selective cellular uptake and extensive formation of intracellular polyglutamate metabolites, which contribute to its antitumor activity .
If you have any more questions or need further details, feel free to ask!
Biological Activity
Edatrexate, also known as 10-ethyl-10-deazaaminopterin (EDX), is a potent antifolate compound that has been extensively studied for its biological activity, particularly in the context of cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical trials, and relevant case studies.
This compound functions primarily as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleic acids. By inhibiting DHFR, this compound disrupts the folate metabolism necessary for DNA synthesis and repair, leading to impaired cell proliferation, particularly in rapidly dividing cancer cells. This mechanism is similar to that of methotrexate (MTX), but this compound has shown enhanced efficacy against MTX-resistant tumors due to its structural modifications that allow better binding to the target enzyme.
Efficacy in Clinical Trials
This compound has been evaluated in several clinical trials, particularly for squamous cell carcinoma (SCC) and other malignancies. A randomized phase III trial compared this compound with methotrexate in patients with metastatic or recurrent SCC. The study involved 273 patients and revealed that while both drugs had moderate activity, this compound exhibited a slightly higher overall response rate (21% vs. 16% for MTX) and a comparable median survival duration of six months for both treatments . However, this compound was associated with more pronounced side effects such as stomatitis and skin toxicity, raising concerns about its routine use in clinical settings .
Case Studies
- Efficacy Against Methotrexate-Resistant Tumors : In preclinical studies using murine models, this compound demonstrated superior efficacy compared to methotrexate against various tumor types, including mammary adenocarcinoma and fibrosarcoma. The use of a high-dose regimen combined with low-dose leucovorin rescue significantly improved survival rates in tumor-bearing mice . Long-term survivors were observed with specific tumor models, indicating the potential for this compound in treating advanced metastatic diseases.
- Phase II Study in Metastatic Disease : A multicenter phase II study assessed weekly administration of this compound in patients with metastatic disease. The results indicated acceptable toxicity levels and promising activity, suggesting that this compound could be a viable option for patients who have not responded to traditional therapies .
Comparative Efficacy Table
Study Type | Drug Comparison | Response Rate | Median Survival | Notable Side Effects |
---|---|---|---|---|
Phase III Trial | This compound vs MTX | 21% vs 16% | 6 months | Stomatitis, skin toxicity |
Preclinical Models | This compound vs MTX | Higher for EDX | Improved survival | N/A |
Phase II Trial | Weekly this compound | Promising | N/A | Acceptable toxicity |
Properties
CAS No. |
80576-83-6 |
---|---|
Molecular Formula |
C22H25N7O5 |
Molecular Weight |
467.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)butan-2-yl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H25N7O5/c1-2-11(9-14-10-25-19-17(26-14)18(23)28-22(24)29-19)12-3-5-13(6-4-12)20(32)27-15(21(33)34)7-8-16(30)31/h3-6,10-11,15H,2,7-9H2,1H3,(H,27,32)(H,30,31)(H,33,34)(H4,23,24,25,28,29)/t11?,15-/m0/s1 |
InChI Key |
FSIRXIHZBIXHKT-MHTVFEQDSA-N |
SMILES |
CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Isomeric SMILES |
CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
10-EDAM 10-ethyl-10-deaza-aminopterin 10-ethyl-10-deazaaminopterin edatrexate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.